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Bak BH3

Apoptosis Bcl-2 family Binding selectivity

Bak BH3 is a 16-residue synthetic peptide (sequence GQVGRQLAIIGDDINR, residues 72–87 of human Bak) derived from the BH3 domain of the pro-apoptotic Bcl-2 family protein Bak. It functions as a competitive antagonist of anti-apoptotic proteins, principally Bcl-xL and Mcl-1, and is widely used as a reference ligand in apoptosis research and drug discovery screening.

Molecular Formula C₇₂H₁₂₅N₂₅O₂₄
Molecular Weight 1724.90
Cat. No. B1574870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBak BH3
Molecular FormulaC₇₂H₁₂₅N₂₅O₂₄
Molecular Weight1724.90
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bak BH3 Peptide – Baseline Identity, Sequence, and Procurement-Relevant Specifications


Bak BH3 is a 16-residue synthetic peptide (sequence GQVGRQLAIIGDDINR, residues 72–87 of human Bak) derived from the BH3 domain of the pro-apoptotic Bcl-2 family protein Bak [1]. It functions as a competitive antagonist of anti-apoptotic proteins, principally Bcl-xL and Mcl-1, and is widely used as a reference ligand in apoptosis research and drug discovery screening [2]. The unlabeled peptide has a molecular weight of 1724.9 Da and is supplied as a lyophilized powder with typical purity ≥95% . A TAMRA-labeled variant (MW 2137.35 Da) is also commercially available for fluorescence-based binding assays .

1
Bcl-xL-preferring affinity probe – intermediate affinity with reported selectivity over Bcl-2, distinct from pan-reactive Bim BH3 or ultra-selective Bad BH3.
2
Fluorescence polarization (FP) and competition assay ready – unlabeled and TAMRA-labeled formats support direct binding and displacement screening workflows.
3
Extended and mutant variants available – includes L78A negative-control peptide and extended Bak BH3 (71–89) for Mcl-1 interaction studies.

Why Bak BH3 Cannot Be Replaced by Other BH3-Domain Peptides in Research and Screening


Although numerous BH3-domain peptides (e.g., Bad BH3, Bim BH3, Bid BH3, Bax BH3) target overlapping anti-apoptotic Bcl-2 family proteins, they exhibit starkly divergent affinity and selectivity profiles that preclude simple substitution [1]. Bak BH3 displays a distinctive selectivity for Bcl-xL over Bcl-2 (EC50 ratio ~17-fold), whereas Bad BH3 binds Bcl-xL with ~24-fold higher potency and Bim BH3 acts as a pan-reactive, high-affinity ligand across all pro-survival targets [2]. Furthermore, Bak BH3 belongs to the multi-domain effector subclass (Bak/Bax) rather than the BH3-only subclass, meaning its binding mode and downstream functional consequences (including direct autoactivation of Bak) fundamentally differ from BH3-only-derived peptides [3]. These quantitative and mechanistic distinctions mean that substituting Bak BH3 with another BH3 peptide can yield misleading potency rankings, erroneous selectivity conclusions, and non-overlapping biological readouts.

Selectivity
Bim BH3 is pan-reactive and cannot resolve Bcl-xL vs. Bcl-2 discrimination; Bad BH3 has markedly higher Bcl-xL affinity that may shift assay sensitivity and potency ranking.
Mechanism
Bak BH3 belongs to the multi-domain effector subclass and mediates autoactivation; BH3-only peptides (Bim, Bid, Bad) follow a heterologous activation mode that may not reproduce the same downstream readout.
Mcl-1 affinity
Standard Bak BH3 16-mer shows low Mcl-1 engagement; substituting with Bim BH3 may over-represent Mcl-1 contribution. An extended Bak BH3 construct is required for physiological-affinity Mcl-1 studies.

Bak BH3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Bcl-xL vs. Bcl-2 Binding Selectivity: Bak BH3 Versus Bad BH3, Bim BH3, and Bax BH3

Bak BH3 exhibits a pronounced selectivity for Bcl-xL over Bcl-2 (EC50 174 nM vs. 3020 nM, a ~17-fold preference), making it a Bcl-xL-preferring probe . In contrast, Bad BH3 binds Bcl-xL with even higher affinity (IC50 48 nM), Bim BH3 is a high-affinity pan-reactive ligand (IC50 ~5 nM for Bcl-xL; ~2.6 nM for Bcl-2), and the homologous Bax BH3 peptide competes weakly with an IC50 for Bcl-xL of ~1300–1400 nM (cross-study comparable data) [1][2]. This quantitative hierarchy establishes Bak BH3 as an intermediate-affinity, Bcl-xL-biased reference peptide distinct from the ultra-high-affinity, non-selective Bim BH3 and the Bcl-xL-super-selective but non-homologous Bad BH3.

Bcl-xL vs Bcl-2 Selectivity
Cross‑study
Bak BH3: Bcl‑xL EC50 174 nM, Bcl‑2 EC50 3020 nM (≈17‑fold preference). Bad BH3: Bcl‑xL IC50 48 nM. Bim BH3: Bcl‑xL ≈5 nM, Bcl‑2 ≈2.6 nM. Bax BH3: Bcl‑xL ≈1300–1400 nM.
Supports Bcl‑xL‑biased probe context; intermediate affinity distinct from ultra‑potent Bad or pan‑reactive Bim.
Assay conditions differ across studies; values are cross‑study comparable.
Apoptosis Bcl-2 family Binding selectivity Fluorescence polarization

Mcl-1 Binding: Canonical Bak BH3 Peptide Is a Low-Affinity Probe Unless Extended

The canonical Bak BH3 16-mer (residues 72–87) binds Mcl-1 with only weak affinity, estimated at 830 nM IC50 by competition FP assay [1]. This is in stark contrast to Bim BH3, which binds Mcl-1 with IC50 ≈ 18 nM, a ~46-fold difference . Critically, an extended Bak-BH3 peptide incorporating five additional C-terminal residues achieves a 65-fold affinity increase (Kd ~8.67 nM), driven by engagement of a hydrophobic p5 sub-pocket involving a π-π stacking interaction between Mcl-1 Phe319 and Bak Tyr89 [2]. The standard 16-mer lacks these C-terminal residues and therefore underestimates Bak's intrinsic Mcl-1 binding potential.

Mcl-1 Binding Affinity
Cross‑study
Canonical Bak BH3 (72–87): Mcl‑1 IC50 ≈830 nM. Extended Bak‑BH3 (71–89): Kd ≈8.67 nM, 65‑fold improvement. BimS BH3: Mcl‑1 IC50 18 nM.
Standard 16‑mer is a low‑affinity Mcl‑1 probe; extended peptide recapitulates physiological binding context.
Competition FP and ITC data; extended peptide engages hydrophobic p5 sub‑pocket.
Mcl-1 Bcl-2 family Peptide engineering Structural biology

Functional Direct Activation Profile: Bak BH3 Is a Weak Direct Activator of Bak and Bax Compared to Bim BH3 and Bid BH3

In liposomal permeabilization assays that measure direct activation of Bax or Bak, Bak BH3 peptide (25 μM) alone does not trigger permeabilization, consistent with a non-activator or very weak activator phenotype [1]. By contrast, Bim BH3 is the strongest direct activator of Bax, and Bid BH3 is a strong activator of both Bak and Bax. When Bid BH3 chimeras were tested in mitochondrial permeabilization assays, they were ~1000-fold more effective than the corresponding short BH3 peptides [2]. The potency ranking for direct Bax activation is: Bim BH3 > Bid BH3, Bmf BH3, Noxa BH3 (moderate) > Bik BH3, Hrk BH3, Puma BH3 (weak) > Bad BH3 (non-activating) [1]. Bak BH3 was not among the direct activators tested in this panel, falling functionally closer to Bad BH3 as a non-activator. This functional dichotomy is critical because Bak BH3 exerts its pro-apoptotic activity primarily through antagonism of Bcl-xL rather than direct effector engagement, a mechanistic distinction from Bim BH3 and Bid BH3.

Direct Activation Profile
Class‑level
Liposome permeabilization: Bak BH3 (25 µM) does not trigger release. Activation rank: Bim BH3 > Bid BH3 > Bmf, Noxa (moderate) > Bik, Hrk, Puma (weak) > Bad BH3 (non‑activator). Bak BH3 functions as non‑activator.
Mechanistic divergence: Bak BH3 acts via Bcl‑xL antagonism, not direct effector engagement.
Class‑level inference from liposome and mitochondrial assays; Bid chimera activation ~1000‑fold stronger.
Apoptosis Direct activation Bax/Bak Mitochondrial permeabilization

Residue-Level Determinants of Binding: L78A Mutation Abrogates Bak BH3 Binding to Both Mcl-1 and Bcl-xL

A single alanine substitution at position Leu78 (L78A) in Bak BH3 abrogates heterodimerization with both Mcl-1 and Bcl-xL, as demonstrated by solution competition assays and co-immunoprecipitation [1]. Quantitatively, the L78A mutation causes a >30-fold reduction in binding to Bcl-xL, with an IC50 exceeding 10 μM compared to the wild-type Bak BH3 which binds with nanomolar affinity [2]. In contrast, a Q77A mutation selectively reduces Bcl-xL binding (~8-fold) without comparably affecting Mcl-1 interaction [2]. These residue-specific effects are unique to Bak BH3 and do not directly translate to BH3 peptides from Bad, Bim, or Bid, which have different sequence compositions at the corresponding hydrophobic positions. This establishes Bak BH3 as the only BH3-domain peptide for which L78 has been validated as a dual Bcl-xL/Mcl-1 binding determinant, providing a unique negative-control tool (L78A mutant peptide) for mechanistic studies.

L78A Mutation Impact
Head‑to‑head
L78A mutant: Bcl‑xL IC50 >10 µM (>30‑fold reduction vs. WT ~0.2–1.1 µM). Q77A: ~8‑fold reduction, primarily Bcl‑xL. L78A disrupts both Bcl‑xL and Mcl‑1 binding.
L78A provides a unique dual‑disruption negative control for Bak‑specific binding studies.
Solution competition FP and SPR; L78 residue is unique to Bak BH3.
Structure-activity relationship Mutagenesis Bcl-xL Mcl-1 Binding specificity

Helical Stability and Binding: Helix-Stabilized Bak BH3 Variants Achieve Kd ~42 nM for Bcl-xL

The wild-type Bak BH3 peptide is partially helical in aqueous solution but does not adopt a stable full α-helix in isolation [1]. Helix stabilization via azobenzene cross-linking yields Bak BH3 variants with Bcl-xL binding dissociation constants (Kd) of 42 ± 9 nM (i+7 spacing) and 27 ± 1 nM (i+11 spacing), representing up to 20-fold affinity enhancement relative to their helix-destabilized forms [2]. By comparison, a similarly stabilized Bid BH3 peptide (residues 91–111, i+4) showed Kd = 55 ± 4 nM under identical conditions [2]. The Bak BH3 (i+11) stabilized variant is thus the tightest-binding helix-stabilized BH3 peptide for Bcl-xL reported in this head-to-head study, surpassing the corresponding Bid construct. Both Bak constructs also demonstrated >200-fold selectivity for Bcl-xL over Hdm2, confirming target specificity [2].

Helix‑Stabilized Variants
Head‑to‑head
Bak BH3 (i+7): Kd 42 ± 9 nM; Bak BH3 (i+11): Kd 27 ± 1 nM (Bcl‑xL). Bid BH3 (i+4): Kd 55 ± 4 nM. Stabilized vs. destabilized: up to 20‑fold enhancement.
Helix‑stabilized Bak constructs achieve high‑affinity Bcl‑xL binding while retaining target selectivity.
Fluorescence anisotropy; azobenzene cross‑linking; >200‑fold selectivity over Hdm2.
Peptide engineering α-helix stabilization Bcl-xL binding Photocontrol

Unique Autoactivation Structural Feature: Bak BH3–Bak Complex Reveals BH3-in-Groove Dimer Distinct from Bax

Bak undergoes a unique autoactivation mechanism whereby the Bak BH3 domain of one activated Bak molecule engages the hydrophobic groove of a dormant Bak molecule in trans, forming an asymmetric 'BH3-in-groove' homodimer [1]. This autoactivation mechanism, crystallographically resolved for the human Bak BH3–Bak complex at 3.06 Å resolution [2], is distinct from Bax activation, which requires BH3-only protein engagement via a different conformational pathway [3]. In quantitative terms, Bak autoactivation contributes substantially to apoptotic pore formation; mutations that impair autoactivation (but not direct activation by Bid BH3) result in complete loss of liposome permeabilization, quantified by area under the curve (AUC) of kinetic release traces [1]. No other BH3-domain peptide can substitute for Bak BH3 in structural studies of Bak autoactivation, as Bad BH3, Bim BH3, and Bid BH3 bind Bak/Bax as heterologous ligands rather than mediating the homologous autoactivation interaction.

Autoactivation Structure
Class‑level
Crystal structure PDB 7M5C (3.06 Å): Bak BH3 engages dormant Bak in trans, forming a unique BH3‑in‑groove homodimer. Autoactivation‑impaired mutants lose permeabilization activity.
Bak BH3 is required for structural studies of Bak autoactivation; not recapitulated by BH3‑only peptides.
Class‑level inference; heterologous BH3 peptides form structurally distinct complexes.
Bak autoactivation BH3-in-groove dimer Crystal structure Apoptosis mechanism

Bak BH3 Optimal Application Scenarios Guided by Quantitative Differentiation Evidence


Fluorescence Polarization High-Throughput Screening (HTS) for Bcl-xL-Selective Inhibitors

Bak BH3 is the preferred tracer peptide for Bcl-xL-targeted HTS campaigns. Its intermediate affinity (EC50 174 nM) combined with 17-fold selectivity over Bcl-2 provides a validated assay window that distinguishes Bcl-xL-selective hits from pan-Bcl-2 compounds . The Bad BH3 peptide (IC50 48 nM) yields higher sensitivity but lower selectivity, while Bim BH3 cannot discriminate between Bcl-xL and Bcl-2 [1]. The Bak BH3 FP assay has a demonstrated Z' factor ≥ 0.73 and signal-to-noise ratio of 15.37, confirming HTS readiness [1].

Negative-Control Experiments Requiring a Binding-Deficient Bak BH3 Mutant

The Bak BH3 L78A mutant peptide is the only validated single-residue mutant that simultaneously abrogates binding to both Bcl-xL (>30-fold reduction, IC50 >10 μM) and Mcl-1, as confirmed by competition FP and SPR [2][3]. This makes it an essential specificity control in co-immunoprecipitation, pull-down, and cell-based apoptosis rescue experiments where non-binding mutant peptides from other BH3 domains would fail to cover the Bak-specific interaction profile.

Structural Studies of Bak Autoactivation Mechanism

Crystallization of the Bak BH3–Bak autoactivation complex (PDB 7M5C, 3.06 Å) requires the wild-type Bak BH3 peptide [4]. No heterologous BH3 peptide (e.g., Bim, Bid, Bad) can recapitulate the BH3-in-groove trans homodimer that is structurally diagnostic of Bak autoactivation [5]. This application is exclusively served by Bak BH3 and cannot be substituted.

Mcl-1 Interaction Studies Requiring Physiological-Affinity Bak BH3 Probes

For studying the physiological Bak–Mcl-1 interaction, the canonical Bak BH3 16-mer is inadequate (Mcl-1 IC50 ~830 nM) and an extended Bak-BH3 construct (e.g., residues 71–89) must be procured, as the extended peptide achieves 65-fold higher affinity (Kd ~8.67 nM) through engagement of the p5 hydrophobic sub-pocket [6][7]. Bim BH3 (Mcl-1 IC50 18 nM) may serve as an alternative but does not recapitulate Bak-specific Mcl-1 binding determinants.

Application
Selection Property
Validation Focus
Bcl‑xL‑selective inhibitor screening (FP‑HTS)
Bcl‑xL‑preferring probe with moderate selectivity over Bcl‑2
Bcl‑xL assay window and selectivity discrimination
Negative‑control binding studies
L78A mutant peptide that concurrently disrupts Bcl‑xL and Mcl‑1 engagement
Binding specificity confirmation in pull‑down and cellular models
Structural analysis of Bak autoactivation
Wild‑type Bak BH3 peptide capable of forming trans homodimer complex
Crystallographic or biophysical confirmation of BH3‑in‑groove dimer
Mcl‑1 interaction studies requiring physiological affinity
Extended Bak‑BH3 (71–89) with markedly improved Mcl‑1 binding
Mcl‑1 engagement and p5 sub‑pocket interaction evaluation
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